Toxicological Profiling and Safety Data for 2-m-Tolylamino Propionic Acid: A Mechanistic and Methodological Guide
Toxicological Profiling and Safety Data for 2-m-Tolylamino Propionic Acid: A Mechanistic and Methodological Guide
Executive Summary & Chemical Identity
As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicological profiling of novel intermediates not merely by searching for missing data, but by deconstructing the molecule into its functional toxicophores. 2-m-Tolylamino propionic acid (also known as m-Tolylalanine, CAS No. 2215845-42-2) is an N-aryl amino acid derivative[1]. Structurally, it consists of a propionic acid backbone bonded to an m-toluidine (3-methylaniline) moiety.
Because specific in vivo toxicity monographs for this exact CAS number are scarce in public domains, a rigorous safety evaluation must rely on predictive toxicology. The safety profile of this compound is heavily dictated by its primary toxicophore: the substituted aniline group. This whitepaper synthesizes the extrapolated safety data, mechanistic pathways of toxicity, and self-validating experimental workflows required to safely handle and evaluate this compound in a drug development setting.
Predictive Toxicophore Analysis: The m-Toluidine Pathway
The primary acute and chronic risks associated with 2-m-Tolylamino propionic acid stem from its potential to metabolize into reactive aniline derivatives. Based on established data for structurally analogous compounds like m-toluidine and N-methyl-m-toluidine, the toxicological mechanisms are biphasic:
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Acute Toxicity (Methemoglobinemia): N-alkylated anilines undergo hepatic metabolism via Cytochrome P450 (CYP450) enzymes. The secondary amine of 2-m-Tolylamino propionic acid is subject to N-hydroxylation, forming a highly reactive hydroxylamine intermediate. This metabolite directly oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), producing methemoglobin (2[2]). This severely impairs oxygen transport, leading to hypoxia and cyanosis (3[3]).
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Chronic Toxicity (Splenic Damage & ROS): Chronic exposure to aniline derivatives leads to erythrocyte lysis. The damaged red blood cells accumulate in the spleen, causing iron overload. This iron drives Fenton chemistry, generating Reactive Oxygen Species (ROS) that cause oxidative DNA damage, measurable via the biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) (4[4]).
Fig 1: CYP450-mediated metabolic activation of 2-m-Tolylamino propionic acid leading to hypoxia.
Quantitative Safety Data & Extrapolated Toxicity Profile
Because direct empirical data for the propionic acid derivative is currently absent from standard databases, we must extrapolate safety thresholds from its closest structural analogs (m-toluidine and N-methyl-m-toluidine). The table below summarizes the expected toxicological endpoints.
Table 1: Extrapolated Toxicological Endpoints for 2-m-Tolylamino Propionic Acid
| Toxicological Endpoint | Surrogate Molecule | Extrapolated Value / Hazard Level | Primary Mechanism |
| Acute Oral Toxicity (LD50) | N-Methyl-m-toluidine | ~922 mg/kg (Rat) | Systemic absorption / Methemoglobinemia |
| Acute Dermal Toxicity (LD50) | N-Methyl-m-toluidine | ~200 mg/kg (Rabbit) | Rapid transdermal absorption |
| Eye/Skin Irritation | m-Toluidine | Severe Irritant / Corrosive | Direct chemical burn / Protein adduction |
| Target Organ Toxicity | Aniline / m-Toluidine | Blood, Spleen, Liver, Kidneys | Erythrocyte lysis, ROS generation, Iron overload |
| Carcinogenicity | m-Toluidine | Suspected Carcinogen | Oxidative DNA damage (8-OHdG accumulation) |
Data extrapolated from 5[5] and 2[2].
Experimental Workflows for Safety Validation
To empirically validate the predictive toxicology of 2-m-Tolylamino propionic acid, specific in vitro assays must be deployed. As an application scientist, I emphasize that standard cytotoxicity assays (like MTT) are insufficient here. The assays must account for hepatic metabolic activation and specific target organ (erythrocyte/spleen) physiology.
Protocol 1: S9-Coupled In Vitro Methemoglobin Formation Assay
Causality & Rationale: The parent compound lacks direct oxidizing capability. It must be N-hydroxylated by CYP450 enzymes to form the reactive hydroxylamine species that oxidizes hemoglobin. Therefore, incubating the compound directly with red blood cells (RBCs) will yield a false negative. We must use rat liver S9 fractions to simulate metabolic activation.
Self-Validating System Design:
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Positive Control: Sodium nitrite (direct oxidizer) and m-toluidine + S9 (metabolic oxidizer).
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Negative Control: Vehicle (DMSO) + S9.
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Internal Validation: A "Minus-S9" arm for the test article to prove that metabolic activation is the causal factor for toxicity.
Step-by-Step Methodology:
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Preparation: Dissolve 2-m-Tolylamino propionic acid in DMSO to create a 10 mM stock. Prepare washed human erythrocytes (RBCs) by centrifuging whole blood at 1000 x g for 10 mins, discarding the buffy coat and plasma, and resuspending in PBS (pH 7.4) to a 10% hematocrit. Why washed RBCs? Plasma proteins can non-specifically bind the test article, skewing the concentration-response curve.
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Metabolic Activation: In a microcentrifuge tube, combine 1 mg/mL rat liver S9 fraction, an NADPH-regenerating system (NADP+, glucose-6-phosphate, G6P dehydrogenase), and the test article (final concentrations: 0.1, 1.0, and 5.0 mM).
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Incubation: Incubate the mixture at 37°C for 60 minutes to allow for CYP450-mediated N-hydroxylation.
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Erythrocyte Exposure: Add 100 µL of the activated mixture to 900 µL of the washed RBC suspension. Incubate for an additional 2 hours at 37°C.
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Quantification: Lyse the RBCs using 1% Triton X-100. Measure absorbance via spectrophotometry at 630 nm (methemoglobin peak) and 540 nm (total hemoglobin). Calculate the % MetHb relative to the positive control.
Fig 2: S9-coupled in vitro assay workflow for quantifying methemoglobin formation.
Protocol 2: Splenic ROS Generation & 8-OHdG Biomarker Assay
Causality & Rationale: To validate the chronic toxicity pathway (splenic damage), we measure 8-OHdG levels. Aniline derivatives cause splenic erythrocyte damage and subsequent iron overload, driving Fenton chemistry and ROS production. 8-OHdG is a direct, stable biomarker of ROS-induced DNA damage. Self-Validating Mechanism: Include an antioxidant rescue arm (e.g., 5 mM N-acetylcysteine [NAC]). If the toxicity is truly ROS-mediated, NAC co-treatment will rescue cell viability and reduce 8-OHdG levels, proving the mechanistic pathway.
Step-by-Step Methodology:
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Cell Culture: Seed human splenic fibroblasts or HepG2 cells in a 6-well plate at 5×105 cells/well.
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Treatment: Expose cells to the S9-pre-activated test article (as described in Protocol 1) for 24 hours. In a parallel set of wells, co-administer 5 mM NAC.
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DNA Extraction: Harvest cells and extract genomic DNA using a standard silica-column DNA isolation kit.
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Digestion: Hydrolyze the DNA into single nucleosides using Nuclease P1 and Alkaline Phosphatase.
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ELISA Quantification: Utilize a competitive 8-OHdG ELISA kit. The intensity of the colorimetric signal is inversely proportional to the amount of 8-OHdG in the sample. Compare the NAC-treated arm against the standard treatment arm to confirm ROS causality.
Handling, Storage, and Risk Mitigation
Given the extrapolated dermal toxicity (~200 mg/kg) and severe irritant potential of the m-toluidine toxicophore, 2-m-Tolylamino propionic acid must be handled under strict engineering controls:
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Engineering Controls: All weighing and reconstitution must be performed inside a certified Class II Type B2 Biological Safety Cabinet or a chemical fume hood.
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PPE: Nitrile gloves (double-gloved), chemical-resistant lab coat, and full-face shield are mandatory. The compound is highly lipophilic and will rapidly absorb through the skin.
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Storage: Store at 2-8°C, desiccated, and protected from light, as aniline derivatives are prone to photo-oxidation.
References
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Title: m-Toluidine Safety Data Source: Lanxess URL: [Link]
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Title: m-Toluidine - Hazardous Agents Source: Haz-Map URL: [Link]
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Title: Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review Source: PubMed Central (NIH) URL: [Link]
Sources
- 1. 2215845-42-2|m-Tolylalanine| Ambeed [ambeed.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lanxess.com [lanxess.com]
- 4. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m-Toluidine - Hazardous Agents | Haz-Map [haz-map.com]
